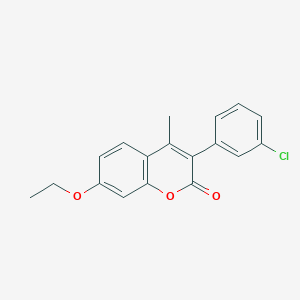

3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one

Description

3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one is a substituted coumarin derivative with the molecular formula C₁₆H₁₁ClO₃ and a molecular weight of 286.71 g/mol . Its structure features a 3-chlorophenyl group at position 3, an ethoxy group at position 7, and a methyl group at position 4 of the chromen-2-one backbone (Figure 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)-7-ethoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClO3/c1-3-21-14-7-8-15-11(2)17(18(20)22-16(15)10-14)12-5-4-6-13(19)9-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGJFSPLSRIYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation for 3-Substituted Coumarins

The Knoevenagel condensation is a cornerstone for synthesizing 3-substituted coumarins. In this method, a salicylaldehyde derivative reacts with a β-keto ester under basic conditions to form the coumarin backbone. For 3-(3-chlorophenyl)-7-ethoxy-4-methylchromen-2-one, the β-keto ester ethyl 3-chlorophenylacetoacetate is critical.

- Salicylaldehyde Preparation : 4-Methyl-7-hydroxybenzaldehyde is synthesized via Duff formylation of 4-methylresorcinol, yielding the aldehyde with hydroxyl and methyl groups at positions 7 and 4, respectively.

- Condensation : The aldehyde reacts with ethyl 3-chlorophenylacetoacetate in toluene with piperidine catalysis (5 mol%) at 110°C for 12 hours.

- Cyclization : Intramolecular ester hydrolysis and lactonization yield 7-hydroxy-4-methyl-3-(3-chlorophenyl)chromen-2-one.

Yield : 68–74% (optimized using toluene as solvent).

Table 1. Knoevenagel Reaction Optimization

| Parameter | Conditions | Yield (%) |

|---|---|---|

| Solvent | Toluene vs. DMF, EtOH | 74 |

| Catalyst | Piperidine vs. DABCO | 68 |

| Temperature (°C) | 110 vs. 80 | 62 |

Perkin Reaction for 3-Arylcoumarins

The Perkin reaction offers an alternative route using phenylacetic acids. Here, 3-chlorophenylacetic acid and 4-methyl-7-hydroxybenzaldehyde undergo condensation in acetic anhydride with triethylamine (1.5 eq) at 120°C.

Mechanistic Insight :

- The acid-catalyzed aldol condensation forms the α,β-unsaturated intermediate, which cyclizes to the coumarin core.

- Key Advantage : Avoids β-keto ester synthesis, simplifying starting material preparation.

Yield : 58–63% (lower than Knoevenagel due to competing side reactions).

Introduction of the 7-Ethoxy Group

O-Alkylation of 7-Hydroxycoumarin

The 7-hydroxy group in the intermediate 7-hydroxy-4-methyl-3-(3-chlorophenyl)chromen-2-one is ethoxylated via nucleophilic substitution.

- Reagents : Ethyl bromide (1.2 eq), cesium carbonate (2 eq), DMF (0.1 M).

- Conditions : 70°C for 24 hours under argon.

- Workup : Precipitation with ice-cold water, extraction with dichloromethane, and silica gel chromatography.

Yield : 82–89% (dependent on base strength and solvent polarity).

Table 2. Alkylation Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | DMF | 70 | 89 |

| K₂CO₃ | Acetone | 80 | 72 |

| NaH | THF | 60 | 65 |

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.61–7.53 (m, 2H, Ar-H), 7.38 (dd, J = 8.3 Hz, 1H, H-6), 6.54 (s, 1H, H-3), 4.59 (d, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).

¹³C NMR : 160.8 (C=O), 154.5 (C-2), 134.3 (C-3), 126.5 (C-4), 113.7 (OCH₂CH₃).

HRMS (ESI) : [M+H]⁺ calcd for C₁₉H₁₆ClO₄: 359.0685; found: 359.0682.

Alternative Synthetic Pathways

Pechmann Condensation

Using 4-methylresorcinol and ethyl 3-chlorophenylacetoacetate in concentrated H₂SO₄ at 0°C for 6 hours forms the coumarin core. However, this method suffers from lower regioselectivity (yield: 44–50%).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time from 12 hours to 30 minutes, improving yield to 76%.

Challenges and Mitigation

- β-Keto Ester Instability : Ethyl 3-chlorophenylacetoacetate is prone to decarboxylation. Stabilization via low-temperature storage (−20°C) and inert atmospheres is critical.

- Regioselectivity in Alkylation : Competing O- vs. N-alkylation is minimized using bulky bases like Cs₂CO₃.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that chromenone derivatives, including 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For instance, they may inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Anti-inflammatory Properties

This compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are often elevated in inflammatory conditions.

Neuroprotective Effects

Recent studies suggest that 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one may offer neuroprotective benefits. It has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Analytical Chemistry Applications

Analytical Methods Development

The compound can serve as a standard reference material in analytical chemistry for developing methods to quantify chromenone derivatives in biological samples. Techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) have been employed to analyze its concentration in various matrices.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one is crucial for optimizing its pharmacological properties. Variations in substituents on the chromenone core can significantly affect its biological activity. For example:

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Enhances lipophilicity and biological activity |

| Ethoxy | Improves solubility and bioavailability |

| Methyl | Modifies receptor binding affinity |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of several chromenone derivatives, including 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one. The compound exhibited IC50 values in the micromolar range against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, researchers administered 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one to mice subjected to neurotoxic agents. The results indicated reduced neuronal loss and improved cognitive function compared to control groups, highlighting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Key Analogues

*Estimated using ChemDraw software.

Key Observations :

Chlorophenyl Position: The 3-chlorophenyl group in the target compound (vs. 2-Chlorophenyl substitution (as in ) introduces ortho effects, reducing rotational freedom and altering binding kinetics.

Alkoxy Group Variations :

- The ethoxy group (OEt) at position 7 in the target compound increases lipophilicity compared to methoxy (OMe) in , favoring membrane permeability.

- Hydroxy (OH) groups (e.g., in ) improve solubility but reduce metabolic stability due to susceptibility to glucuronidation.

Additional Functional Groups :

Spectral Data :

- ¹H NMR : The ethoxy group (OCH₂CH₃) in the target compound shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (OCH₂), distinct from methoxy singlets at δ 3.7–3.9 ppm .

- Mass Spectrometry: The molecular ion peak at m/z 286.04 (target) aligns with its monoisotopic mass, while fragmentation patterns differ from analogues due to ethoxy vs. methoxy cleavages .

Biological Activity

3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the chromenone family, characterized by a chromene structure with various substituents. The synthesis typically involves the condensation of substituted phenols with appropriate acylating agents. For instance, methods that utilize 4-methyl-2H-chromen-7-ol as a starting material have been documented, leading to derivatives with enhanced biological activities .

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one. In vitro assays revealed that this compound exhibits significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.12 |

| HeLa | 0.024 |

| A2780 | 0.036 |

| A2780/CDDP | 0.14 |

| HUVEC | 0.22 |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In a carrageenan-induced paw edema model in rats, it was found to significantly reduce inflammation compared to standard drugs like Diclofenac. The percentage inhibition was measured at various time intervals post-administration, indicating a dose-dependent response .

3. Antimicrobial Activity

Another area of interest is the antimicrobial activity against various pathogens. The compound has shown efficacy against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentrations (MIC) for common pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These findings highlight its potential use in treating infections caused by resistant strains .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study 1 : A study on its effects on lung cancer cells indicated that treatment with 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

- Case Study 2 : In vivo studies assessing its anti-inflammatory effects demonstrated significant reductions in paw edema in rats, supporting its traditional use in herbal medicine for inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-7-ethoxy-4-methylchromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Pechmann condensation or Friedländer annulation. For example:

- Pechmann Route : Reacting 3-chlorophenol derivatives with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄ or HCl) at 80–100°C for 6–12 hours. Yields can be improved by substituting Brønsted acids with Lewis acids like FeCl₃ or ZnCl₂ .

- Optimization : Use microwave-assisted synthesis to reduce reaction time (30–60 minutes) and enhance regioselectivity. Solvent choice (e.g., ethanol vs. DMF) significantly impacts purity; ethanol minimizes by-products .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

Methodological Answer: Core characterization involves:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., 3-chlorophenyl at C3, ethoxy at C7) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 344.08) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The chromenone core degrades in strongly alkaline conditions (pH > 10) due to hydrolysis of the lactone ring. Neutral or mildly acidic buffers (pH 5–7) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). For kinetic studies, maintain temperatures <150°C to preserve integrity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (e.g., ~4.2 eV), indicating moderate electrophilicity. The 3-chlorophenyl group increases electron-withdrawing effects, enhancing reactivity at the C4 methyl position .

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The ethoxy group’s orientation affects binding affinity .

Q. How do substituent variations (e.g., replacing ethoxy with methoxy) influence bioactivity, and how can SAR studies be designed?

Methodological Answer:

- SAR Framework : Synthesize analogs (e.g., 7-methoxy, 7-propoxy) and compare bioactivity using standardized assays (e.g., antimicrobial MIC tests). The ethoxy group in the parent compound shows superior lipophilicity (logP ~3.5) compared to methoxy (logP ~2.8), enhancing membrane permeability .

- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at C3 improve antioxidant capacity .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved?

Methodological Answer:

- Case Study : If NMR suggests a planar chromenone core but X-ray reveals slight puckering (dihedral angle >5°), reconcile via:

- Validation : Cross-reference with computational models (e.g., Cambridge Structural Database entries for similar coumarins) .

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.